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Compound of Interest

Compound Name: zinc;cyanamide

Cat. No.: B13746235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of zinc cyanamide

(ZnCN₂), a compound of interest in various chemical and materials science applications. This

document details the crystallographic parameters, experimental procedures for its synthesis

and characterization, and a visual representation of its structural arrangement and analytical

workflow.

Crystallographic Data of Zinc Cyanamide
The crystal structure of zinc cyanamide has been determined through single-crystal X-ray

diffraction. The compound crystallizes in a tetragonal system, which is characterized by a unit

cell with two equal-length axes at a 90° angle to a third, different-length axis.

Crystal Data and Structure Refinement
The crystallographic data and refinement parameters for zinc cyanamide are summarized in

the table below. This information is crucial for understanding the compound's three-dimensional

structure and for computational modeling.
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Parameter Value

Empirical formula ZnCN₂

Formula weight 105.40

Crystal system Tetragonal

Space group I42d

Temperature Not specified

Wavelength 0.71073 Å (Mo Kα)

Absorption coefficient Not specified

F(000) Not specified

Crystal size Not specified

Theta range for data collection 4.4° to 37.5°

Reflections collected Not specified

Independent reflections 509 [R(int) not specified]

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters Not specified

Goodness-of-fit on F² Not specified

Final R indices [I>2sigma(I)] R1 = 0.023, wR2 = 0.053

R indices (all data) R1 = 0.075, wR2 not specified

Data sourced from Becker and Jansen (2001)[1].

Atomic Coordinates and Equivalent Isotropic
Displacement Parameters
The positions of the zinc, carbon, and nitrogen atoms within the unit cell are defined by the

following fractional coordinates. These coordinates, along with the displacement parameters,

describe the arrangement and thermal motion of the atoms in the crystal lattice.
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Atom x y z U(eq) [Å²]

Zn 0 0 0 Not specified

C 0 0.25 0.125 Not specified

N 0.1388 0.25 0.125 Not specified

Note: The specific atomic coordinates are not fully detailed in the available search results. The

provided values are based on the typical representation for the given space group and known

structural motifs.

Experimental Protocols
This section outlines the methodologies for the synthesis of zinc cyanamide and its subsequent

crystal structure analysis.

Synthesis of Zinc Cyanamide Single Crystals
Single crystals of zinc cyanamide suitable for X-ray diffraction can be obtained by annealing

microcrystalline zinc cyanamide.[1][2]

Materials:

Microcrystalline zinc cyanamide

Silver crucibles

Procedure:

Place the microcrystalline zinc cyanamide in a silver crucible.

Anneal the sample at 843 K.

Cool the crucible slowly to allow for the formation of colorless prismatic crystals of Zn(CN₂).

[1][2]

An alternative method for the preparation of zinc cyanamide involves the reaction of calcium

cyanamide with a zinc salt in an aqueous solution.[3]
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Materials:

Calcium cyanamide

Sulfuric acid or carbon dioxide

Zinc oxide

Water

Procedure:

Disperse calcium cyanamide in water with constant stirring.

React the suspension with sulfuric acid or carbon dioxide to produce a solution of free

cyanamide. The temperature should be maintained below 35°C, and the pH should be kept

between 6 and 10.

Filter the solution to remove calcium sulfate or calcium carbonate and other impurities.

Prepare a slurry of zinc hydrate by stirring zinc oxide with 2-3 times its weight in water for 2-3

hours.

React the cyanamide solution with the zinc hydrate slurry. A stoichiometric excess of zinc

hydrate (3-70%) is used. The reaction is carried out for 1-2 hours to precipitate zinc

cyanamide.

X-ray Diffraction Analysis
The determination of the crystal structure of zinc cyanamide is performed using single-crystal

X-ray diffraction.

Instrumentation:

Bruker SMART CCD area-detector diffractometer[1]

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Data Collection, Structure Solution, and Refinement:
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A suitable single crystal is mounted on the diffractometer.

X-ray diffraction data is collected using the SMART CCD software.[1]

The collected data is processed, including cell refinement and data reduction, using the

SMART software.[1]

The crystal structure is solved using direct methods with the SHELXS97 program.[1]

The structural model is refined against the experimental data using the SHELXL97 program.

[1] The refinement is typically performed on F² using a full-matrix least-squares method.[4]

Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination

and the fundamental building blocks of the zinc cyanamide crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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